molecular formula C10H7BrCl2N2 B3493927 4-bromo-1-(2,6-dichlorobenzyl)-1H-pyrazole CAS No. 957400-34-9

4-bromo-1-(2,6-dichlorobenzyl)-1H-pyrazole

Cat. No.: B3493927
CAS No.: 957400-34-9
M. Wt: 305.98 g/mol
InChI Key: ZJOPOPNUYISZPN-UHFFFAOYSA-N
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Description

4-bromo-1-(2,6-dichlorobenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at position 4 and a 2,6-dichlorobenzyl group attached to the nitrogen atom at position 1

Scientific Research Applications

4-bromo-1-(2,6-dichlorobenzyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2,6-dichlorobenzyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated at the 4-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Introduction of the 2,6-dichlorobenzyl group: This step involves the reaction of the brominated pyrazole with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2,6-dichlorobenzyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazoles, while coupling reactions can produce biaryl derivatives.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,6-dichlorobenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-methyl-1H-pyrazole
  • 2,6-dichlorobenzyl chloride
  • 4-bromo-1-phenyl-1H-pyrazole

Uniqueness

4-bromo-1-(2,6-dichlorobenzyl)-1H-pyrazole is unique due to the presence of both bromine and 2,6-dichlorobenzyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-1-[(2,6-dichlorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrCl2N2/c11-7-4-14-15(5-7)6-8-9(12)2-1-3-10(8)13/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOPOPNUYISZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101226153
Record name 4-Bromo-1-[(2,6-dichlorophenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957400-34-9
Record name 4-Bromo-1-[(2,6-dichlorophenyl)methyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957400-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-[(2,6-dichlorophenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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